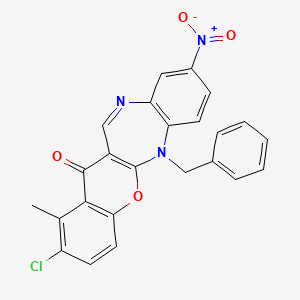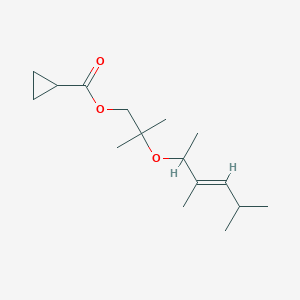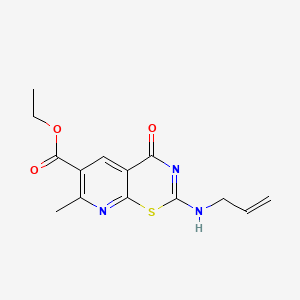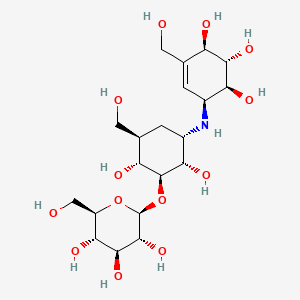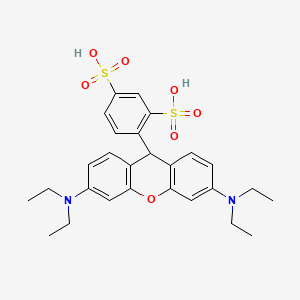
p-((Dicyanomethyl)azo)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((Dicyanomethyl)azo)benzenesulfonic acid: is an organosulfur compound with the molecular formula C₉H₆N₄O₃S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dicyanomethyl azo group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-((Dicyanomethyl)azo)benzenesulfonic acid typically involves the diazotization of a primary aromatic amine followed by azo coupling. The process begins with the nitrosation of the primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. This reaction forms a diazonium salt, which is then coupled with a dicyanomethyl compound to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: p-((Dicyanomethyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are used for substitution reactions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: p-((Dicyanomethyl)azo)benzenesulfonic acid is used as a precursor in the synthesis of various organic compounds. It is also used in the study of azo coupling reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays and biosensors .
Medicine: It is also being investigated for its potential use in cancer therapy and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of p-((Dicyanomethyl)azo)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with the active sites of enzymes, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
- p-((Dicyanomethyl)azo)benzenesulfonamide
Uniqueness: p-((Dicyanomethyl)azo)benzenesulfonic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90419-00-4 |
|---|---|
Molekularformel |
C9H6N4O3S |
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
4-(dicyanomethyldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H6N4O3S/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)17(14,15)16/h1-4,8H,(H,14,15,16) |
InChI-Schlüssel |
QSGPFDOVGGBBFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


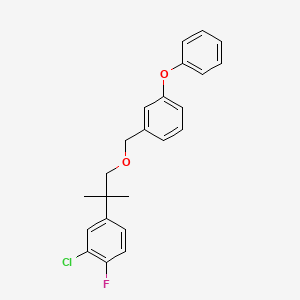
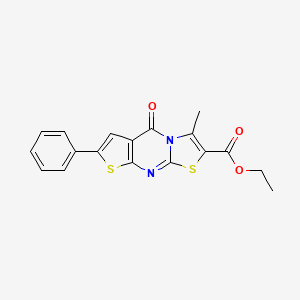
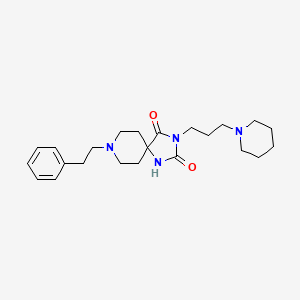

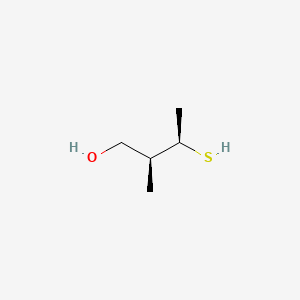
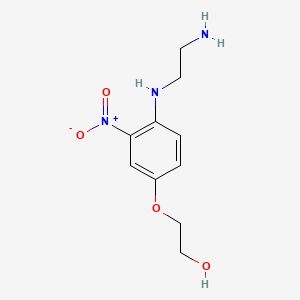

![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

